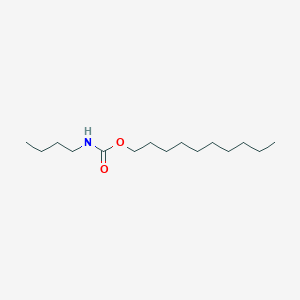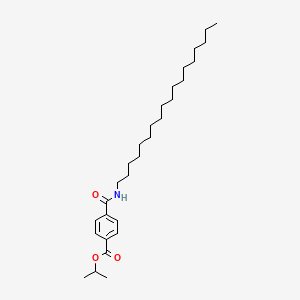![molecular formula C19H36O4 B14369875 Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate CAS No. 90735-20-9](/img/structure/B14369875.png)
Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate: is a chemical compound with the molecular formula C19H36O4 It is known for its unique structure, which includes an oxolane ring and a hydroxyhexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate typically involves the esterification of 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyhexyl group and oxolane ring play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1-hydroxyhexyl)oxolan-2-one
- Methyl 8-[(2R,3R,5S)-3-hydroxy-5-[(1S)-1-hydroxyhexyl]oxolan-2-yl]octanoate
Uniqueness
Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate is unique due to its specific structure, which includes both an oxolane ring and a hydroxyhexyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
90735-20-9 |
|---|---|
Formule moléculaire |
C19H36O4 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate |
InChI |
InChI=1S/C19H36O4/c1-3-4-8-12-17(20)18-15-14-16(23-18)11-9-6-5-7-10-13-19(21)22-2/h16-18,20H,3-15H2,1-2H3 |
Clé InChI |
CQKWKTGFKYNBKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C1CCC(O1)CCCCCCCC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


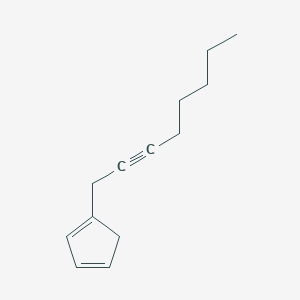
![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)
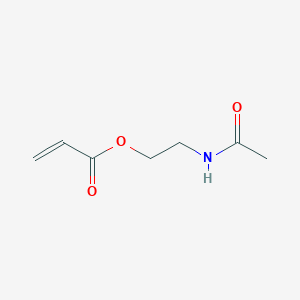
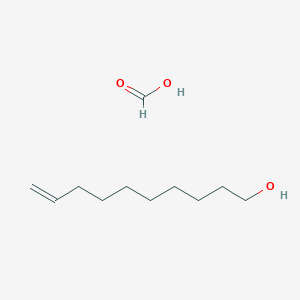
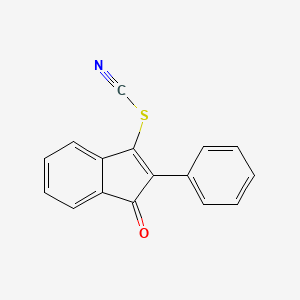
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)

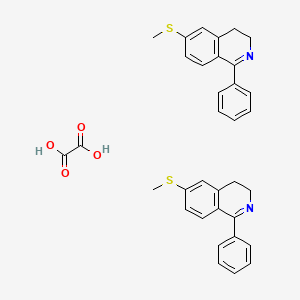
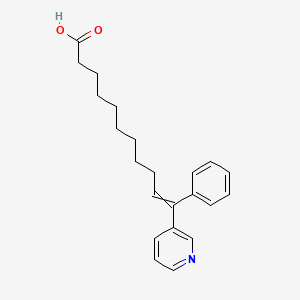
![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
